molecular formula C10H11N3O3S B1589051 Isosulfamethoxazole CAS No. 17103-52-5

Isosulfamethoxazole

Cat. No. B1589051
CAS RN: 17103-52-5
M. Wt: 253.28 g/mol
InChI Key: KBLGZYOVYFTAOB-UHFFFAOYSA-N
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Description

Sulfamethoxazole is an oral sulfonamide antibiotic, given in combination with trimethoprim, used to treat a variety of infections of the urinary tract, respiratory system, and gastrointestinal tract .


Synthesis Analysis

Sulfamethoxazole (SMZ) is a synthetic broad-spectrum antibiotic of biopharmaceutical classification system (BCS) class IV, with both low solubility and permeability . Two crystalline salts of SMZ (SMZBr and SMZNO3) have been synthesized from solution crystallization .


Molecular Structure Analysis

The molecular structure of Sulfamethoxazole has been characterized using X-ray (single and powder), spectroscopic (infrared, FT-IR) and thermal (DSC and TGA) techniques .


Chemical Reactions Analysis

Sulfamethoxazole undergoes a derivatization reaction based on the reaction of a primary amine with nitrite to form a diazonium salt and a subsequent coupling reaction with N-(1-naphthyl)ethylenediamine (NEDA) to form an intensively colored product .


Physical And Chemical Properties Analysis

Sulfamethoxazole is a synthetic broad-spectrum antibiotic of biopharmaceutical classification system (BCS) class IV, with both low solubility and permeability .

Scientific Research Applications

  • Microbial Degradation in Environmental Science

    • Summary : Sulfamethoxazole (SMX) is a widely used antibiotic that has become a common pollutant in the environment. Research has been conducted on the microbial degradation of SMX .
    • Methods : The study involved examining the performance of conventional wastewater treatment plants in removing SMX. It also looked at the effects of environmental conditions such as temperature, pH, initial SMX concentration, and additional carbon sources on the biodegradation of SMX .
    • Results : The study provided insights into the metabolic pathways of SMX degradation and made suggestions for further studies .
  • Treatment of Bacterial Infections in Medical Science

    • Summary : Sulfamethoxazole is used in the treatment of bacterial infections such as urinary tract infections, bronchitis, and prostatitis .
    • Methods : The mechanism of action of sulfamethoxazole involves it acting as a structural analog of para-aminobenzoic acid (PABA). It competes with PABA to bind to dihydropteroate synthetase and inhibits the conversion of PABA to dihydrofolic acid. This inhibition prevents the synthesis of folate, a critical component during DNA synthesis .
    • Results : By blocking DNA synthesis, sulfamethoxazole can inhibit the growth and replication of bacteria .
  • Bioaugmented Removal in Environmental Science

    • Summary : Bioaugmentation, the addition of cultured microorganisms into the environment, has been used to enhance the removal of sulfamethoxazole (SMX) from wastewater .
    • Methods : The study used DNA-stable isotope probing (DNA-SIP) and metagenomic analysis to understand the bioaugmentation mechanisms in stabilization pond sediment microcosms inoculated with SMX-degrading bacteria .
    • Results : The bioaugmentation significantly improved the biodegradation rate of SMX and reduced the risk of antibiotic resistance genes (ARGs) transmission .
  • Degradation by Modified Sludge Biochar in Environmental Science

    • Summary : A modified biochar doped with oxygen (O) and nitrogen (N) atoms was synthesized from sewage sludge and tannin extract, which significantly enhanced the activation of peroxydisulfate (PDS) for the degradation of sulfamethoxazole (SMX) .
    • Methods : The study focused on the role of functional groups in the degradation of SMX .
    • Results : The TSBC/PDS system demonstrated robust performance for SMX degradation, achieving over 90% efficiency over a wide pH range (3–10) .
  • Electrochemical Quantification in Environmental Science

    • Summary : An electrochemical sensor based on single-atom cobalt-anchored nitrogen-doped carbon catalysts (Co/N–C SACs) was constructed to quantify sulfamethoxazole (SMX) in environmental water samples .
    • Methods : The sensor was synthesized by pyrolyzing zeolitic imidazolate frameworks (Co-ZIF-8) .
    • Results : The sensor was able to effectively quantify SMX in environmental water samples .
  • Antibiotic Resistance in Microbiology

    • Summary : Sulfamethoxazole is often used in studies investigating antibiotic resistance. The presence of this antibiotic in the environment can lead to the development of resistant strains of bacteria .
    • Methods : Research often involves exposing bacterial cultures to varying concentrations of sulfamethoxazole and observing the development of resistance over time .
    • Results : These studies help us understand the mechanisms of antibiotic resistance and inform strategies to combat this growing problem .
  • Pharmaceutical Analysis in Analytical Chemistry

    • Summary : Sulfamethoxazole is often used as a model compound in the development of new analytical methods for the detection and quantification of antibiotics in environmental samples .
    • Methods : An electrochemical sensor based on single-atom cobalt-anchored nitrogen-doped carbon catalysts (Co/N–C SACs) was constructed to quantify sulfamethoxazole .
    • Results : The sensor was able to effectively quantify sulfamethoxazole in environmental water samples .

Safety And Hazards

Sulfamethoxazole may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

Sulfamethoxazole is widely used and is becoming a ubiquitous pollutant in the environment. Research is ongoing to understand its degradation pathways and to develop methods for its removal from wastewater .

properties

IUPAC Name

4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGZYOVYFTAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300825
Record name 5-Sulfanilamido-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosulfamethoxazole

CAS RN

17103-52-5
Record name 5-Sulfanilamido-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17103-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosulfamethoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfanilamido-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XMP53EZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Kucera, H Umagat - Journal of Chromatography A, 1983 - Elsevier
The design of a post-column fluorescence derivatization system utilizing microbore columns is discussed theoretically and investigated experimentally. The basic disadvantage with post…
Number of citations: 106 www.sciencedirect.com
P Kucera, H Umagat - Journal of Chromatography Library, 1984 - Elsevier
Publisher Summary This chapter discusses chemical derivatization techniques using microcolumns. The use of chemical derivatization as a means of improving detectability of a …
Number of citations: 4 www.sciencedirect.com
H Umagat, PF McGarry… - Journal of Pharmaceutical …, 1979 - Wiley Online Library
Sensitive and efficient methods for sulfonamide determination as single entities and in combination with other drug substances in pharmaceutical dosage formulations were developed …
Number of citations: 9 onlinelibrary.wiley.com
J Yashphe, R Segal, A Breuer… - Journal of …, 1979 - Wiley Online Library
The antibacterial activity of Artemisia herba‐alba was investigated. Only its essential oil was active against some Gram‐positive and Gram‐negative bacteria. The essential oil was …
Number of citations: 120 onlinelibrary.wiley.com

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